molecular formula C13H14O2 B14466783 1-Heptyn-3-one, 7-hydroxy-1-phenyl- CAS No. 67654-84-6

1-Heptyn-3-one, 7-hydroxy-1-phenyl-

Cat. No.: B14466783
CAS No.: 67654-84-6
M. Wt: 202.25 g/mol
InChI Key: VWOVWRFBWMDHJY-UHFFFAOYSA-N
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Description

1-Heptyn-3-one, 7-hydroxy-1-phenyl- is an organic compound with the molecular formula C13H14O2. This compound is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a heptynone backbone. It is a versatile molecule with significant applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyn-3-one, 7-hydroxy-1-phenyl- can be synthesized through various organic reactions. One common method involves the reaction of 1-heptyne with benzaldehyde in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

    Oxidizing Agent: Hydrogen peroxide or potassium permanganate

Industrial Production Methods: In industrial settings, the production of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- may involve large-scale batch reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Heptyn-3-one, 7-hydroxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed:

Scientific Research Applications

1-Heptyn-3-one, 7-hydroxy-1-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Heptyn-3-one, 7-hydroxy-1-phenyl- can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

67654-84-6

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

7-hydroxy-1-phenylhept-1-yn-3-one

InChI

InChI=1S/C13H14O2/c14-11-5-4-8-13(15)10-9-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8,11H2

InChI Key

VWOVWRFBWMDHJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)CCCCO

Origin of Product

United States

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